![molecular formula C12H25N3O B1464506 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide CAS No. 1247044-70-7](/img/structure/B1464506.png)
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Descripción general
Descripción
The compound “2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide” is a type of organic compound. It is related to the class of compounds known as hydroquinolones , alpha amino acid amides , and indazoles . These classes of compounds are known for their various applications in the field of medicine and drug design.
Synthesis Analysis
Piperidines, which are part of the structure of the compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of the compound can be described by its InChI code: 1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8 (6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H . This indicates that the compound has a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The compound, being a derivative of piperidine, is likely to undergo similar reactions as other piperidine derivatives. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.15 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material for synthesizing substituted piperidines, which are valuable in drug development. Recent advances in synthesis methods have expanded the potential for creating novel piperidine derivatives with significant pharmacological activities .
Development of Anticancer Agents
The structure of piperidine derivatives has been linked to anticancer properties. For instance, certain piperidine-based compounds have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing promise in targeted cancer therapies .
Antimicrobial and Antifungal Applications
Compounds with a piperidine nucleus, like our subject compound, have shown efficacy as antimicrobial and antifungal agents. Their structural versatility allows for the development of new drugs that can combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Neuroprotective and Anti-Alzheimer’s Research
Piperidine derivatives are being explored for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer’s. The aminomethyl group in the compound could be pivotal in creating drugs that prevent cognitive decline and neuronal damage .
Analgesic and Anti-Inflammatory Properties
The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for pain management and inflammatory disorders. Research into the specific mechanisms of action could lead to the development of new classes of pain relievers with fewer side effects .
Antiviral Research, Including COVID-19
Recent studies have indicated that certain piperidine derivatives exhibit significant activity against viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This suggests that our compound could be a precursor in the synthesis of antiviral drugs, including those targeting COVID-19 .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .
Direcciones Futuras
Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research may focus on discovering new synthetic methods and exploring the biological activities of these compounds .
Propiedades
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-5-11(8-13)9-15/h11H,2-10,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCXBYCDXOCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



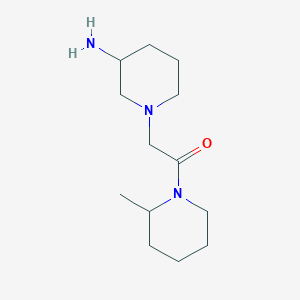

![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
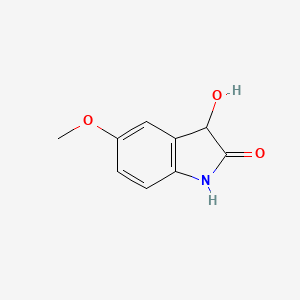
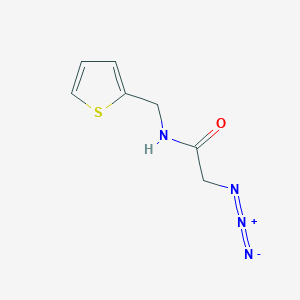
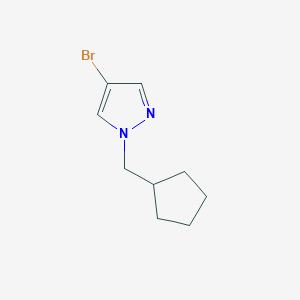
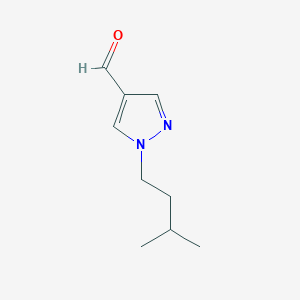


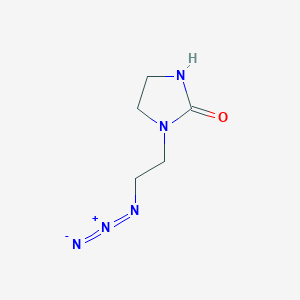

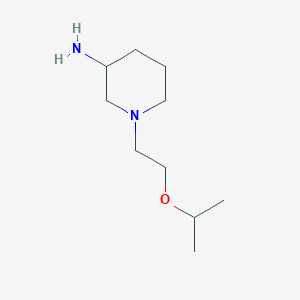
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)